molecular formula C13H20N2O B1481370 (1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2091198-09-1

(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B1481370
CAS No.: 2091198-09-1
M. Wt: 220.31 g/mol
InChI Key: SKIBXVKPTFNQLQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzyl alcohols . These are organic compounds containing the phenylmethanol substructure . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

While specific synthesis methods for “(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol” were not found, there are general methods available for similar compounds. For instance, an efficient and eco-friendly electrochemical synthesis of various sulfinic esters from thiols and alcohols via sequential S–H/S bond cleavage and double S–O bond formation under mild reaction conditions has been developed .


Molecular Structure Analysis

The molecular formula of this compound is C7H9NO . The molecular weight is 123.15 . The exact mass is 123.068413 . The compound has a density of 1.2±0.1 g/cm3 .


Physical and Chemical Properties Analysis

The compound has a boiling point of 275.0±0.0 °C at 760 mmHg . The melting point is 81-83 °C (lit.) . The flash point is 126.3±20.4 °C . The compound has a LogP of -0.25 and a vapour pressure of 0.0±0.6 mmHg at 25°C . The index of refraction is 1.617 .

Safety and Hazards

The compound is considered hazardous. It is suspected of causing genetic defects . It is harmful if swallowed or inhaled . It may cause an allergic skin reaction . The lethal dose (LD50) in mice is 180 mg/kg .

Future Directions

While specific future directions for “(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol” were not found, research into similar compounds, such as phenoxy acetamide and its derivatives, continues due to their significant applications in both medicinal and industrial fields .

Properties

IUPAC Name

[1-(2-aminophenyl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2)9-15(7-10(13)8-16)12-6-4-3-5-11(12)14/h3-6,10,16H,7-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIBXVKPTFNQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 2
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(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 3
(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 4
(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 5
(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol

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